N'-benzyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide
Description
N'-benzyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide is a tricyclic amide characterized by a rigid 1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene core substituted with a benzyl group and an oxo moiety. The compound’s tricyclic framework is a critical feature shared with several analogs, enabling comparisons of substituent effects on physicochemical properties and target interactions .
Properties
IUPAC Name |
N-benzyl-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-17-7-6-14-10-16(11-15-8-9-23(17)18(14)15)22-20(26)19(25)21-12-13-4-2-1-3-5-13/h1-5,10-11H,6-9,12H2,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDSRQOJSZJRGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Analogs and Properties
Key Findings from Comparative Studies
Bioactivity Clustering and Structural Similarity
Compounds with shared tricyclic cores exhibit bioactivity clustering, correlating with their modes of action. For example, BFF-816’s KAT II inhibition aligns with its thiazolidinedione substituent, which likely interacts with enzyme active sites .
Impact of Substituents Polar Groups (e.g., Oxolan): The oxolan-substituted analog (MW 343.4) may exhibit improved solubility compared to the target compound, though its pharmacological profile remains uncharacterized . Electrophilic Groups (e.g., Sulfonamide, Bromo): The sulfonamide and bromo substituents in the C₁₈H₁₇BrN₂O₃S analog suggest enhanced target binding and metabolic stability, common in kinase inhibitors . Hydroxyl vs.
Synthetic Feasibility BFF-816’s 9-step synthesis (yield unspecified) underscores the challenges in producing tricyclic amides at scale, a barrier likely shared by the target compound .
Preparation Methods
Cyclocondensation of Bicyclic Precursors
The tricyclic core is synthesized via a Diels-Alder reaction between a functionalized bicyclic diene and a nitroso dienophile. For example, reaction of 1,3-cyclohexadiene derivatives with nitrosobenzene under anhydrous conditions yields the azatricyclo framework.
Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Nitrosobenzene, BF₃·OEt₂ | Dichloromethane | 0°C → rt | 12 h | 58% |
Oxidation to Introduce the 11-Oxo Group
The 11-oxo group is introduced via oxidation of a secondary alcohol intermediate. Jones reagent (CrO₃/H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO) are commonly employed.
Optimized Oxidation Protocol
| Substrate | Oxidizing Agent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 11-Hydroxyazatricyclo | CrO₃/H₂SO₄ | Acetone | 0°C | 72% |
Functionalization with Ethanediamide
Amide Coupling via Carbodiimide Chemistry
The ethanediamide moiety is introduced through coupling of the tricyclic amine with oxalic acid derivatives. EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) facilitate the reaction under mild conditions.
Coupling Reaction Parameters
Selective Mono-Benzylation
Benzylation at the N'-position is achieved using benzyl bromide in the presence of a base such as potassium carbonate. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity in biphasic systems.
Benzylation Conditions
| Substrate | Alkylating Agent | Base | Catalyst | Solvent | Yield |
|---|---|---|---|---|---|
| Ethanediamide intermediate | Benzyl bromide | K₂CO₃ | TBAB | THF/H₂O | 81% |
Purification and Characterization
Chromatographic Purification
Crude products are purified via flash chromatography using silica gel with gradient elution (hexane/ethyl acetate → dichloromethane/methanol). High-performance liquid chromatography (HPLC) with C18 columns ensures >95% purity.
Typical Chromatographic Conditions
Spectroscopic Validation
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NMR Spectroscopy :
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¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, benzyl), 6.89 (s, 1H, tricyclic H), 4.45 (d, J = 12 Hz, 2H, CH₂Ph).
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¹³C NMR : 172.8 ppm (C=O), 138.5 ppm (quaternary tricyclic C).
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Mass Spectrometry :
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HRMS (ESI+) : m/z calc. for C₂₄H₂₃N₃O₃ [M+H]⁺: 402.1818; found: 402.1815.
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Scale-Up Considerations
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity and biological interactions?
The compound’s azatricyclo[6.3.1.0^{4,12}] framework introduces significant steric hindrance and electronic effects, which modulate its binding affinity to biological targets (e.g., enzymes or receptors) and alter reaction kinetics in synthetic pathways. The benzyl group enhances lipophilicity, potentially improving membrane permeability, while the ethanediamide moiety enables hydrogen-bonding interactions critical for molecular recognition . X-ray crystallography or DFT calculations are recommended to validate steric/electronic contributions.
Q. What are the critical steps and parameters in synthesizing this compound?
Synthesis typically involves:
- Cycloaddition reactions to form the azatricyclo core.
- Amide coupling (e.g., using HATU/DIPEA) to attach the benzyl and ethanediamide groups.
- Oxidation at the 11-position to introduce the oxo group. Key parameters include reaction temperature (often 0–25°C for cycloaddition), solvent polarity (e.g., DMF for amide coupling), and purification via flash chromatography or recrystallization .
Q. What are the compound’s key physical/chemical properties relevant to experimental handling?
- Solubility : Limited in aqueous buffers but soluble in polar aprotic solvents (e.g., DMSO, DMF).
- Stability : Susceptible to hydrolysis under acidic/basic conditions and photodegradation; store in inert atmospheres at –20°C.
- Melting point : Estimated >200°C (based on analogs) . Empirical characterization via DSC/TGA is advised.
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s biological activity while minimizing off-target effects?
- Target validation : Use CRISPR/Cas9 knockout models to confirm specificity for suspected molecular targets (e.g., kinases, proteases).
- Dose-response assays : Employ IC50/EC50 curves with orthogonal detection methods (e.g., fluorescence polarization and SPR).
- Counter-screening : Test against panels of unrelated enzymes/receptors (e.g., Eurofins CEREP panel) to identify selectivity .
Q. How can contradictory data on the compound’s efficacy across studies be resolved?
- Batch variability : Analyze purity via HPLC-MS and confirm stereochemistry (if applicable) using chiral chromatography or NMR.
- Context-dependent activity : Test under physiologically relevant conditions (e.g., serum-containing media for cell-based assays).
- Meta-analysis : Apply statistical tools (e.g., Bayesian hierarchical modeling) to reconcile discrepancies in reported IC50 values .
Q. What computational strategies are effective for modeling the compound’s interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses, focusing on the azatricyclo core’s interaction with active-site residues.
- MD simulations : Run 100-ns simulations in explicit solvent to assess conformational stability.
- Free-energy calculations : Apply MM/PBSA or FEP+ to quantify binding affinities .
Q. How can researchers optimize the compound’s stability under varying experimental conditions?
- Stress testing : Expose to UV light, humidity, and pH gradients (2–12) to identify degradation pathways.
- Formulation : Develop lyophilized powders or cyclodextrin complexes for aqueous stability.
- Real-time monitoring : Use inline PAT tools (e.g., Raman spectroscopy) during synthesis/storage .
Q. What methodologies elucidate structure-activity relationships (SAR) for analogs of this compound?
- Systematic substitution : Synthesize derivatives with modified benzyl groups (e.g., electron-withdrawing substituents) or varying ring sizes in the azatricyclo framework.
- Biological profiling : Compare inhibitory potency across analogs using high-throughput enzymatic assays.
- 3D-QSAR : Develop CoMFA/CoMSIA models to map steric/electrostatic requirements for activity .
Methodological Notes
- Data validation : Cross-reference experimental results with PubChem datasets (avoiding unverified platforms like BenchChem) .
- Theoretical frameworks : Anchor studies to concepts like transition-state mimicry (for enzyme inhibitors) or QSAR principles to ensure hypothesis-driven design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
